Benzenesulfonic acid, butyl-

Description

The Role of Alkylbenzenesulfonic Acids within Organosulfur Chemistry

Alkylbenzenesulfonic acids are a class of organic compounds that are pivotal in numerous industrial and chemical processes. businessresearchinsights.com These compounds are anionic surfactants, meaning their molecules feature a hydrophobic alkylbenzene tail and a hydrophilic sulfonate head. atamanchemicals.comwikipedia.org This dual nature allows them to improve contact between polar and non-polar media, such as oil and water. atamanchemicals.com

Synthesized through the sulfonation of linear alkylbenzenes (LABs), these acids are foundational materials for the detergent industry. atamanchemicals.comwikipedia.orgscholarsresearchlibrary.com They are precursors to linear alkylbenzene sulfonates (LAS), which are neutralized salts used extensively in household and industrial cleaners. scholarsresearchlibrary.comelchemy.com Beyond their use as surfactants, alkylbenzenesulfonic acids serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. ontosight.ainumberanalytics.com Their strong acidic nature also makes them effective catalysts in chemical reactions like esterification and dehydration. elchemy.comp-toluenesulfonicacid-ptbba.com

Evolution of Research on Aromatic Sulfonic Acids

Research into aromatic sulfonic acids dates back to the 19th century, with benzenesulfonic acid being known since at least the 1880s. acs.org The sulfonation process, an electrophilic aromatic substitution that introduces a sulfonic acid group onto an aromatic ring, has been described as one of the most vital reactions in industrial organic chemistry. wikipedia.orgwikipedia.org

A significant evolution in this field occurred in the 1960s with the shift from branched alkylbenzene sulfonates (BAS) to linear alkylbenzene sulfonates (LAS). wikipedia.org Early detergents used BAS, but environmental concerns arose because their highly branched structure made them poorly biodegradable, leading to persistent foam in waterways. wikipedia.org This prompted the development and adoption of LAS, which features a straight alkyl chain and is much more readily biodegradable. wikipedia.orgscholarsresearchlibrary.com

Contemporary research continues to advance the field, with a focus on developing greener and more sustainable synthesis methods. businessresearchinsights.com Innovations aim at tailoring the molecular structures of aromatic sulfonic acids to enhance their stability, solubility, and reactivity for specialized applications in pharmaceuticals, coatings, and electronics. businessresearchinsights.com

Rationale for Focused Investigation of Butylbenzenesulfonic Acid

A focused investigation into butylbenzenesulfonic acid is warranted due to the unique properties imparted by the butyl group, particularly its isomeric variations. The size and structure of the butyl substituent significantly influence the compound's reactivity and physical characteristics compared to other alkylbenzenesulfonic acids.

The tert-butyl isomer, in particular, introduces considerable steric hindrance. mdpi.com This bulky group can protect the sulfonic acid functional group, alter reaction pathways, and affect the compound's solubility and stability. mdpi.com For example, the presence of the tert-butyl group in 4-tert-butylbenzenesulfonic acid enhances its solubility and provides steric hindrance that differentiates its reactivity from simpler compounds like benzenesulfonic acid and p-toluenesulfonic acid. This makes it a valuable intermediate and catalyst in specific organic syntheses, including the production of certain antihistamines, anti-inflammatory agents, and azo dyes. ontosight.ai

The different isomers, such as isobutyl and sec-butyl , also offer distinct properties. Benzenesulfonic acid, isobutyl ester, for instance, is used as a solvent and plasticizer. ontosight.ai The synthesis of sec-butylbenzene, a precursor for sec-butylbenzenesulfonic acid, is itself an area of specific industrial research to optimize catalysts and increase yield. google.com This structural diversity within the butyl isomers leads to a range of applications and justifies a dedicated research focus to fully understand and exploit their unique chemical behaviors.

Chemical Data

Table 1: Properties of Butylbenzenesulfonic Acid and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

|---|---|---|---|

| 4-tert-Butylbenzenesulfonic acid | C₁₀H₁₄O₃S | 214.28 | White crystalline solid |

| Benzenesulfonic acid, isobutyl ester | C₁₀H₁₄O₃S | 214.27 | Colorless to pale yellow liquid |

| Benzenesulfonic acid | C₆H₆O₃S | 158.17 | Colorless crystalline solid / White waxy solid |

Data sourced from multiple references. ontosight.aiontosight.aiwikipedia.orgwikipedia.orgsigmaaldrich.com

Structure

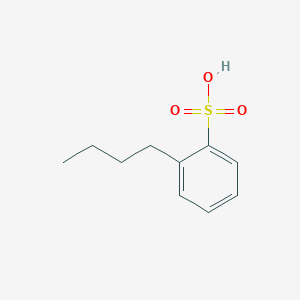

2D Structure

3D Structure

Properties

CAS No. |

31093-97-7 |

|---|---|

Molecular Formula |

C10H14O3S |

Molecular Weight |

214.28 g/mol |

IUPAC Name |

2-butylbenzenesulfonic acid |

InChI |

InChI=1S/C10H14O3S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h4-5,7-8H,2-3,6H2,1H3,(H,11,12,13) |

InChI Key |

QFNSAOSWJSCHID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butylbenzenesulfonic Acid and Its Derivatives

Electrophilic Aromatic Sulfonation of Butylbenzene

The most direct route to butylbenzenesulfonic acid is the electrophilic aromatic substitution (EAS) reaction of butylbenzene. This process involves the replacement of a hydrogen atom on the aromatic ring with a sulfonic acid group (-SO₃H). The reaction is governed by the nature of the electrophile, the reaction conditions, and the directing effects of the butyl group.

Optimization of Reaction Conditions for Regioselectivity

The butyl group, being an alkyl substituent, is an activating group and an ortho, para-director in electrophilic aromatic substitution. However, the steric bulk of the butyl isomer plays a decisive role in the regiochemical outcome of the sulfonation reaction. The distribution of isomers can be controlled by manipulating reaction conditions, a principle rooted in the concept of kinetic versus thermodynamic control.

Kinetic vs. Thermodynamic Control : In many aromatic sulfonations, the initial product distribution is governed by the rate of reaction at different positions (kinetic control), while the final, most stable product distribution is achieved under equilibrium conditions at higher temperatures (thermodynamic control) libretexts.orgjackwestin.comwikipedia.org. The sulfonation reaction is notably reversible, which allows for product equilibration over time or at elevated temperatures masterorganicchemistry.com. At lower temperatures, the reaction favors the kinetically preferred product, which is often the ortho or para isomer formed via the most stable carbocation intermediate thecatalyst.org. At higher temperatures, the reversibility of the reaction allows for the less stable isomers to revert to the starting material and eventually form the most thermodynamically stable isomer wikipedia.orgreddit.com. For instance, in the sulfonation of naphthalene, the kinetically favored 1-sulfonic acid is the main product at 80°C, while the thermodynamically more stable 2-sulfonic acid predominates at 160°C thecatalyst.orgdocbrown.info.

Steric Hindrance : The size of the butyl isomer is a critical factor. The tert-butyl group is exceptionally bulky, causing significant steric hindrance at the ortho positions. This steric effect strongly favors the formation of the para isomer, 4-tert-butylbenzenesulfonic acid, almost exclusively researchgate.netrsc.org. Studies on the sulfonation of t-butylbenzene in concentrated sulfuric acid confirm that meta-substitution is low under all conditions, with the para isomer being overwhelmingly preferred researchgate.net. For less bulky isomers like n-butylbenzene, a higher proportion of the ortho isomer is expected, although the para product typically remains the major isomer due to reduced steric clash.

Temperature and Reaction Time : To maximize the yield of the thermodynamically stable para-butylbenzenesulfonic acid, the reaction is often carried out at elevated temperatures for a prolonged period, allowing the isomer distribution to reach equilibrium. Conversely, to obtain a higher proportion of the kinetically favored ortho isomer (particularly with n-butylbenzene), the reaction should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate and for a short duration wikipedia.org. Research on t-butylbenzenesulfonic acids shows that isomerization is relatively insignificant at temperatures below 110°C, indicating that kinetic control is maintained within this range researchgate.net.

The interplay of these factors is summarized in the table below.

| Parameter | Effect on Regioselectivity | Rationale |

| Temperature | Lower temperatures favor the kinetic product (ortho/para ratio influenced by activation energy). Higher temperatures favor the more stable thermodynamic product (para). | Sulfonation is reversible; higher temperatures allow for equilibration to the most stable isomer wikipedia.orgthecatalyst.org. |

| Reaction Time | Shorter times yield the kinetic product distribution. Longer times allow for equilibration to the thermodynamic product. | Allows the reversible reaction to reach equilibrium reddit.com. |

| Butyl Isomer | Increasing steric bulk (n- < sec- < tert-) significantly increases the proportion of the para isomer. | Steric hindrance at the ortho position disfavors attack by the bulky sulfonyl group researchgate.netrsc.org. |

| Solvent | Polar solvents can influence the nature of the active electrophile and the stability of reaction intermediates, thus affecting isomer ratios. | Solvent can affect the aggregation of the sulfonating agent and the transition state energies unifr.ch. |

Mechanistic Aspects of Butylbenzene Sulfonation

The sulfonation of butylbenzene proceeds via a classical electrophilic aromatic substitution mechanism, which involves three key steps:

Generation of the Electrophile : The actual electrophile in the reaction is sulfur trioxide (SO₃). When using concentrated sulfuric acid, SO₃ is present in small amounts due to an auto-ionization equilibrium docbrown.info. In fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, the concentration of the electrophile is much higher, leading to a faster reaction orgosolver.com.

2H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Attack of the Electrophile and Formation of the Sigma Complex : The π-electron system of the butylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex masterorganicchemistry.com. The butyl group directs the attack to the ortho and para positions because the positive charge in the resulting sigma complex can be delocalized onto the carbon atom bearing the alkyl group, which is a stabilizing inductive effect.

Deprotonation and Re-aromatization : A weak base in the reaction mixture, typically the hydrogen sulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom where the sulfonyl group has attached. This restores the aromaticity of the ring and yields the final product, butylbenzenesulfonic acid masterorganicchemistry.com.

The regioselectivity is determined by the relative stability of the transition states leading to the different sigma complexes. For butylbenzene, the transition states for ortho and para attack are lower in energy than for meta attack. However, the steric repulsion between the incoming sulfonyl group and the butyl group at the ortho position raises the energy of the ortho transition state. This effect is most pronounced for the bulky tert-butyl group, making the para pathway significantly more favorable.

Comparative Analysis of Sulfonating Agents for High-Yield Synthesis

The choice of sulfonating agent is critical for achieving high yields and purity. Several reagents are commonly employed, each with distinct advantages and disadvantages.

| Sulfonating Agent | Chemical Formula | Key Characteristics | Advantages | Disadvantages |

| Concentrated Sulfuric Acid | H₂SO₄ | Standard, readily available sulfonating agent. | Low cost; easy to handle. | Reaction is reversible and produces water, which dilutes the acid and can halt the reaction; often requires high temperatures and long reaction times google.com. |

| Oleum (Fuming Sulfuric Acid) | H₂SO₄ · xSO₃ | A solution of excess sulfur trioxide in sulfuric acid. | Higher concentration of the SO₃ electrophile leads to faster reaction rates and higher conversion than H₂SO₄ alone docbrown.info. | Highly corrosive and hazardous; can lead to side reactions like sulfone formation. |

| Sulfur Trioxide | SO₃ | The pure electrophile, often used as a gas diluted with an inert carrier like nitrogen or in a complex with a solvent. | Stoichiometric reaction with no water byproduct, leading to very high yields and purity; reaction is very fast scispace.com. Eliminates waste acid disposal issues google.com. | Highly reactive and difficult to handle; reaction is highly exothermic and requires careful temperature control to avoid charring scispace.com. |

| Chlorosulfuric Acid | HSO₃Cl | A highly reactive sulfonating agent. | Very powerful agent that reacts quickly at lower temperatures; produces HCl gas instead of water, driving the reaction to completion. | Extremely corrosive and toxic; releases corrosive HCl gas upon reaction. |

For industrial-scale production of linear alkylbenzene sulfonates, continuous sulfonation with sulfur trioxide gas is the preferred method due to its speed, efficiency, and the absence of spent acid waste scispace.com.

Synthesis of Alkylbenzenesulfonic Acid Analogues via Functionalization

Beyond direct sulfonation, advanced synthetic strategies allow for the creation of a wide array of substituted butylbenzenesulfonic acid analogues. These methods involve either functionalizing the pre-formed aromatic ring or building/modifying the alkyl side chain.

Palladium-Catalyzed Routes to Substituted Butylbenzenesulfonic Acids

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings youtube.com. These methods can be adapted to introduce various substituents onto a butylbenzenesulfonic acid scaffold, typically by using an aryl halide or sulfonate derivative as a starting point.

Suzuki-Miyaura Coupling : This reaction couples an aryl halide or triflate with an organoboron compound (e.g., a boronic acid) mdpi.com. A synthetic route could involve the preparation of a bromo-butylbenzenesulfonic acid, which can then be coupled with various aryl or vinyl boronic acids to introduce new aromatic or olefinic groups.

Hiyama Coupling : This reaction involves the coupling of an organosilane with an organic halide nih.gov. It offers an alternative to Suzuki coupling and is known for its tolerance of many functional groups.

Negishi Coupling : This method utilizes an organozinc reagent to couple with an organic halide mdpi.com. It is highly effective for creating new C-C bonds.

While direct palladium-catalyzed C-H functionalization of sulfonamides has been developed, applying these methods directly to sulfonic acids is more challenging researchgate.net. A more common approach is to convert the sulfonic acid to a sulfonyl chloride or other derivative, perform the cross-coupling on a halogenated version of this intermediate, and then hydrolyze back to the sulfonic acid if needed. These reactions provide a modular approach to synthesizing a library of complex derivatives for various applications.

Strategies for Introducing and Modifying Alkyl Moieties on Benzenesulfonic Acid Scaffolds

Modifying the alkyl group provides another avenue for creating structural diversity. While direct alteration of an existing butyl chain on the ring is difficult, the chain can be constructed in a controlled manner using established synthetic sequences.

Friedel-Crafts Acylation Followed by Reduction : Standard Friedel-Crafts alkylation with butyl halides is prone to carbocation rearrangements, leading to mixtures of isomers. A superior method for introducing a straight-chain n-butyl group is to first perform a Friedel-Crafts acylation with butanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form butyrophenone organic-chemistry.org. The resulting ketone is a meta-director, so sulfonation at this stage would yield 3-butyrylbenzenesulfonic acid. Subsequent reduction of the ketone carbonyl group to a methylene (-CH₂-) group can be achieved via methods like the Wolff-Kishner or Clemmensen reduction, yielding 3-(n-butyl)benzenesulfonic acid chemistrysteps.comyoutube.com. If sulfonation is performed after the reduction of the ketone, the resulting n-butyl group directs ortho and para, leading to a different set of isomers. This acylation-sulfonation-reduction sequence offers excellent control over both the alkyl chain structure and its position relative to the sulfonic acid group.

Alkylation with Alkenes : For the synthesis of long-chain alkylbenzenesulfonic acids, a common industrial approach is the Friedel-Crafts alkylation of benzene (B151609) with long-chain α-olefins using an acidic catalyst google.com. This is followed by sulfonation of the resulting linear alkylbenzene . This strategy could be adapted using butene isomers to synthesize different butylbenzenes prior to the sulfonation step.

These multi-step strategies provide robust and versatile pathways to a wide range of specifically substituted alkylbenzenesulfonic acid analogues that are inaccessible through direct sulfonation of a single butylbenzene isomer.

Green Chemistry Approaches in Butylbenzenesulfonic Acid Synthesis

The paradigm of green chemistry in the synthesis of butylbenzenesulfonic acid centers on minimizing the environmental footprint of the manufacturing process. Traditional methods often rely on potent sulfonating agents like sulfuric acid or oleum, which can lead to significant acid waste and corrosive reaction conditions. Modern approaches seek to replace these with more benign alternatives, focusing on solvent-free conditions, the use of safer, recyclable media, and the design of highly efficient and reusable catalysts. These strategies aim to improve atom economy, reduce energy consumption, and eliminate the generation of hazardous byproducts, aligning the production of this important chemical with the principles of sustainability.

A significant advancement in green chemical synthesis is the move away from volatile organic compounds (VOCs) as reaction solvents. For the production of compounds like butylbenzenesulfonic acid, research has explored solvent-free methods and the use of alternative, environmentally benign media.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer substantial green benefits by eliminating the need for a solvent altogether. This reduces waste, lowers costs associated with solvent purchase and disposal, and simplifies product purification. The sulfonation of aromatic compounds using sulfur trioxide (SO3) in a microreactor is a prime example of an efficient solvent-free method. This technique provides rapid reaction times and enhanced process safety. For instance, the solvent-free sulfonation of nitrobenzene with SO3 in a microreactor achieved a 94% conversion and an 88% yield in under two seconds of residence time, demonstrating the potential of this technology for other aromatic compounds like butylbenzene. dicp.ac.cnresearchgate.net

Alternative Media: Hydrotropes, Ionic Liquids, and Deep Eutectic Solvents

Hydrotropes: An intriguing green chemistry approach involves the use of hydrotropes as reaction media. Hydrotropes are compounds that enhance the solubility of hydrophobic substances in water. Notably, n-butylbenzenesulfonic acid (n-BBSA) itself can act as a hydrotrope. umn.edumdpi.com Using aqueous solutions of hydrotropes creates a safer, non-flammable reaction environment. Research on the synthesis of other chemicals, such as Closantel, has demonstrated that using n-BBSA as a hydrotropic medium can significantly increase reaction yields compared to reactions in water alone. umn.edu This suggests a potential for auto-catalytic or improved reaction conditions where the product itself helps to create a more efficient reaction environment.

| Hydrotrope | Concentration (Mol/dm³) | Temperature (K) | Percentage Yield (%) |

|---|---|---|---|

| n-Butyl benzene sulfonic acid (n-BBSA) | 0.2 | 303 | 15.2 |

| n-Butyl benzene sulfonic acid (n-BBSA) | 1.0 | 303 | 56.2 |

| n-Butyl benzene sulfonic acid (n-BBSA) | 0.2 | 323 | 22.4 |

| n-Butyl benzene sulfonic acid (n-BBSA) | 1.0 | 323 | 62.8 |

Table 1. Effect of n-Butylbenzenesulfonic Acid (n-BBSA) Concentration on the Percentage Yield in a Synthetic Reaction at Different Temperatures. The data illustrates the effectiveness of n-BBSA as a hydrotropic medium in enhancing reaction yields. umn.edu

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and tunable properties. mdpi.com Sulfonic acid-functionalized ILs have been developed and used as both solvents and catalysts in various reactions. nsf.govsemanticscholar.orgresearchgate.net For instance, 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate has shown improved catalytic activity over traditional acids in esterification reactions. semanticscholar.org The use of acidic ionic liquids has also been explored for the alkylation of benzene to produce linear alkylbenzenes, the precursors for sulfonic acids. researchgate.net

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than its individual components. They are attractive green solvents because they are often biodegradable, non-toxic, and inexpensive. nih.govmdpi.comsemanticscholar.org Acidic deep eutectic solvents have been synthesized using components like p-toluenesulfonic acid and have demonstrated high efficiency as recyclable catalysts and reaction media for syntheses such as coumarin production. nih.gov Ternary DESs composed of choline chloride, benzenesulfonic acid, and ethylene glycol have also been developed, showcasing high activity and stability. semanticscholar.org

The development of sustainable catalysts is a cornerstone of green chemistry, aiming for high efficiency, selectivity, and reusability while minimizing waste and energy consumption. For the synthesis of butylbenzenesulfonic acid, this involves innovations in catalysts for both the initial alkylation of benzene and the subsequent sulfonation step.

Sustainable Catalysts for Alkylation:

The production of butylbenzene, the precursor to butylbenzenesulfonic acid, has traditionally used homogeneous catalysts like aluminum chloride (AlCl3) or hydrogen fluoride (HF), which are corrosive and difficult to handle. nih.gov A greener approach involves the use of solid acid catalysts, particularly zeolites.

Zeolites: Zeolites such as HY, HZSM-5, and mordenite are effective heterogeneous catalysts for the alkylation of benzene with olefins. mdpi.comlidsen.com They offer high activity, shape selectivity, and the significant advantage of being easily separated from the reaction mixture and regenerated for reuse. mdpi.com The use of zeolite catalysts can improve the selectivity for linear alkylbenzene (LAB), which is more biodegradable than its branched counterparts. sci-hub.se Research has focused on modifying zeolites to enhance their stability and tolerance to impurities, which is crucial for industrial applications. sci-hub.se

| Catalyst Type | Key Advantages | Relevant Reaction Step |

|---|---|---|

| Zeolites (e.g., HY, Mordenite) | Reusable, high selectivity for linear products, reduced corrosion and waste. mdpi.comlidsen.com | Alkylation of Benzene |

| Sulfonated Graphene (GSO₃H) | High catalytic activity, water tolerant, reusable, stable C-S bond. rsc.orgqub.ac.ukqub.ac.uk | Sulfonation / Esterification |

| Sulfonated Mesoporous Polymers | High surface area, high concentration of sulfonic groups, more active than traditional resins. umn.eduresearchgate.net | Acylation / Esterification |

| Sulfonic Acid-Functionalized Ionic Liquids | Dual role as catalyst and solvent, high activity, potential for recyclability. nsf.govsemanticscholar.orgresearchgate.net | Esterification / Depolymerization |

Table 2. Overview of Sustainable Catalysts Relevant to the Synthesis of Butylbenzenesulfonic Acid and its Derivatives.

Advanced Catalysts for Sulfonation:

For the sulfonation step itself, research is moving towards highly active and stable solid acid catalysts that can replace traditional liquid acids.

Sulfonated Graphene (GSO₃H): Sulfonated graphene has emerged as a highly efficient and reusable solid acid carbocatalyst. rsc.org It possesses a high density of stable sulfonic acid groups on a two-dimensional surface, which allows for excellent mass transfer. rsc.orgqub.ac.uk This material has shown superior performance compared to traditional homogeneous acids and commercial solid acid resins like Amberlyst-15 in reactions such as esterification, achieving yields greater than 90%. rsc.org Its stability, attributed to the strong carbon-sulfur bond, allows for multiple reuse cycles without significant loss of activity, making it a promising candidate for sustainable sulfonation processes. qub.ac.ukqub.ac.uk

Other Solid Acid Catalysts: A variety of other materials have been functionalized with sulfonic acid groups to create stable and efficient heterogeneous catalysts. These include sulfonated mesoporous polydivinylbenzenes, which exhibit high surface areas and a high concentration of acid sites, leading to superior catalytic performance. umn.eduresearchgate.net Additionally, microporous materials like zeolites and montmorillonite clays have been successfully sulfonated using microwave-assisted methods, yielding catalysts with high conversion and selectivity in reactions like etherification. rsc.org These solid acid catalysts are generally more environmentally friendly as they are easily recoverable and reusable. semanticscholar.org

Elucidation of Reactivity and Reaction Mechanisms of Butylbenzenesulfonic Acid

Electrophilic Aromatic Substitution Patterns in Butylbenzenesulfonic Acid

The introduction of a third substituent onto the butylbenzenesulfonic acid ring is a classic example of electrophilic aromatic substitution on a disubstituted benzene (B151609) derivative. The position of the incoming electrophile is determined by the cumulative directing effects of the existing butyl and sulfonic acid groups.

The butyl group, being an alkyl group, is classified as an activating group in electrophilic aromatic substitution. It donates electron density to the benzene ring through an inductive effect, thereby stabilizing the carbocation intermediate (the arenium ion or Wheland intermediate) formed during the reaction. This stabilization lowers the activation energy of the reaction, making the ring more susceptible to electrophilic attack than unsubstituted benzene.

The activating nature of alkyl groups generally leads to faster reaction rates compared to benzene. For instance, in nitration reactions, an alkyl substituent can significantly increase the rate of substitution. This electron-donating characteristic makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles.

In terms of regioselectivity, the butyl group is an ortho, para-director. This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the aromatic ring. This directional preference is a consequence of the stabilization of the carbocation intermediate. When the electrophile attacks at the ortho or para positions, one of the resonance structures of the Wheland intermediate places the positive charge on the carbon atom directly bonded to the butyl group. This allows for greater stabilization of the positive charge by the electron-donating alkyl group.

Conversely, the sulfonic acid group (-SO₃H) is a deactivating group and a meta-director. The strong electron-withdrawing nature of the sulfonyl group destabilizes the carbocation intermediate, making the ring less reactive than benzene. It directs incoming electrophiles to the meta position because attack at the ortho and para positions would result in a resonance structure where the positive charge is placed on the carbon bearing the already electron-deficient sulfonic acid group, which is highly unfavorable.

When both a butyl and a sulfonic acid group are present on the benzene ring, as in butylbenzenesulfonic acid, their directing effects are in opposition. The sulfonic acid group's strong deactivating and meta-directing effect generally dominates over the activating and ortho, para-directing effect of the butyl group. For example, the nitration of 4-n-butylbenzenesulfonic acid with a mixture of sulfuric and nitric acid results in the formation of 3-nitro-4-n-butylbenzenesulfonic acid. fiveable.me This outcome clearly indicates that the incoming nitro group is directed to the position meta to the sulfonic acid group and ortho to the butyl group.

The steric hindrance imposed by the bulky tert-butyl group can also play a role in directing substitution, favoring the para position over the sterically hindered ortho positions when it is the dominant directing group. researchgate.net However, in the case of butylbenzenesulfonic acid, the electronic effect of the sulfonic acid group is the primary determinant of the substitution pattern.

Desulfonation Kinetics and Mechanisms of Alkylbenzenesulfonic Acids

Desulfonation, the removal of the sulfonic acid group, is a characteristic reaction of aromatic sulfonic acids and is essentially the reverse of sulfonation. This reversibility is a key feature that distinguishes sulfonation from many other electrophilic aromatic substitution reactions. spegroup.ru

The desulfonation of alkylbenzenesulfonic acids, such as butylbenzenesulfonic acid, is a protodesulfonation reaction, meaning it is initiated by the attack of a proton. Kinetic studies on the desulfonation of benzenesulfonic acid and its alkyl derivatives, including toluenesulfonic acids and tert-butylbenzenesulfonic acids, have shown that the reaction is first-order with respect to the sulfonic acid. spegroup.ru The rate of desulfonation is influenced by both the concentration of the acid medium and the temperature.

A key study conducted by Wanders and Cerfontain investigated the kinetics of desulfonation for various alkylbenzenesulfonic acids in aqueous sulfuric acid. spegroup.ru Their findings indicated that the rate constants for desulfonation increase with both increasing acid concentration and temperature. spegroup.ru This is because the reaction is acid-catalyzed, and higher temperatures provide the necessary activation energy for the reaction to proceed.

Partial rate factors for the protodesulfonation of tert-butylbenzenesulfonic acids have been calculated, revealing the relative reactivity of the different positions on the aromatic ring towards proton attack leading to desulfonation. The order of reactivity was found to be f_o > f_p >> f_m, where f represents the partial rate factor for the ortho, para, and meta positions, respectively. spegroup.ru This indicates that the proton attack leading to the removal of the sulfonic acid group occurs preferentially at the positions ortho and para to the alkyl group.

Interactive Table: Partial Rate Factors for Protodesulfonation of tert-Butylbenzenesulfonic Acids

| Position | Partial Rate Factor (f) | Relative Reactivity |

| Ortho (o) | > Para | Highest |

| Para (p) | >> Meta | High |

| Meta (m) | Smallest | Lowest |

The mechanism of protodesulfonation is believed to proceed through a Wheland-type intermediate, which is analogous to the arenium ion intermediate formed during electrophilic aromatic substitution. spegroup.ru In the case of desulfonation, the reaction is initiated by the protonation of the aromatic ring, typically at the carbon atom bearing the sulfonic acid group (ipso-attack). This forms a resonance-stabilized carbocation.

The observation that the protodesulfonation of arenesulfonic acids in aqueous sulfuric acid obeys the Selectivity Relationship further supports the involvement of a Wheland-type intermediate in the rate-determining step of the reaction. spegroup.ru

Temperature and acid concentration are critical parameters that dictate the rate and direction of the sulfonation-desulfonation equilibrium.

Temperature: An increase in temperature significantly accelerates the rate of desulfonation. spegroup.ru This is because the desulfonation reaction has a higher activation energy than the sulfonation reaction. Therefore, at elevated temperatures, the reverse reaction (desulfonation) becomes more favorable.

Acid Concentration: The concentration of the aqueous acid solution plays a pivotal role in shifting the equilibrium.

High Acid Concentration (Concentrated H₂SO₄): In concentrated sulfuric acid, the activity of water is low. This condition favors the forward reaction, sulfonation, where water is a product.

Low Acid Concentration (Dilute Aqueous Acid): In dilute aqueous acid, the high concentration of water shifts the equilibrium towards the reactants of the sulfonation reaction, thereby favoring desulfonation. The reaction is driven by the removal of the sulfonic acid group and its conversion back to the hydrocarbon and sulfuric acid.

The interplay of these factors allows for the strategic use of the sulfonic acid group as a protecting or directing group in organic synthesis. It can be introduced to block a certain position on the aromatic ring, facilitate a desired substitution at another position, and then be subsequently removed under desulfonating conditions.

Interactive Table: Effect of Reaction Conditions on Sulfonation/Desulfonation Equilibrium

| Condition | Favored Reaction | Rationale |

| High Temperature | Desulfonation | Higher activation energy for desulfonation is overcome. |

| Low Temperature | Sulfonation | Favors the exothermic sulfonation reaction. |

| High Acid Concentration | Sulfonation | Low water activity shifts equilibrium to the right. |

| Low Acid Concentration | Desulfonation | High water concentration shifts equilibrium to the left. |

Transformations of the Sulfonic Acid Functional Group

The sulfonic acid moiety (–SO₃H) of butylbenzenesulfonic acid is a versatile functional group that undergoes a variety of chemical transformations. These reactions allow for the conversion of the sulfonic acid into other important sulfur-containing functional groups, such as sulfonyl chlorides, sulfonamides, sulfonate esters, and sulfonic anhydrides. These derivatives serve as crucial intermediates in the synthesis of a wide range of organic compounds.

Formation of Sulfonyl Chlorides and Sulfonamides

The conversion of butylbenzenesulfonic acid into its corresponding sulfonyl chloride is a key step that activates the sulfonic acid group for further nucleophilic substitution reactions. The resulting sulfonyl chloride is a highly reactive intermediate, primarily used in the synthesis of sulfonamides and sulfonate esters.

The general reaction involves treating the sulfonic acid or its sodium salt with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and chlorosulfonic acid (HSO₃Cl). wikipedia.orgwikipedia.orgorgsyn.org For instance, 4-tert-butylbenzenesulfonic acid can be effectively converted to 4-tert-butylbenzenesulfonyl chloride using thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF). google.com The reaction mechanism typically involves the initial formation of a mixed anhydride or a similar reactive intermediate, which is then attacked by a chloride ion to yield the sulfonyl chloride.

Once formed, the butylbenzenesulfonyl chloride can readily react with primary or secondary amines to produce the corresponding N-substituted butylbenzenesulfonamides. google.com This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.org An excess of the amine is often used to neutralize the hydrogen chloride (HCl) byproduct. google.com

Detailed findings from a study on the synthesis of 4-tert-butylbenzenesulfonyl chloride are presented below.

| Starting Material | Reagent | Conditions | Product | Yield | Purity (HPLC) | Reference |

| 4-tert-butylbenzenesulfonic acid | Thionyl chloride, N,N-dimethylformamide | 70°C, 2 hours (dropwise addition), followed by 2 hours stirring | 4-tert-butylbenzenesulfonyl chloride | ~87% (calculated from molar amounts) | 99.8% | google.com |

This interactive table summarizes the synthesis of a key intermediate derived from butylbenzenesulfonic acid.

The subsequent synthesis of sulfonamides is a cornerstone of medicinal chemistry. For example, N-butylbenzenesulfonamide has been synthesized by reacting benzenesulfonyl chloride with n-butylamine. chemicalbook.comsigmaaldrich.com The general conditions for this type of reaction are often highly exothermic and proceed quantitatively. google.com

| Sulfonyl Chloride | Amine | Conditions | Product | Reference |

| Benzenesulfonyl chloride | n-butylamine | Ultrasonic conditions, 20°C for 30 min, then 60°C | N-n-Butylbenzenesulfonamide | chemicalbook.com |

| Benzenesulfonyl chloride | Propylamine | Stirring, cooling, then extraction with dichloromethane | N-Propylbenzenesulfonamide | google.com |

This interactive table outlines typical reaction conditions for the synthesis of sulfonamides.

Esterification and Anhydride Derivatization Reactions

Beyond conversion to sulfonyl chlorides and sulfonamides, the sulfonic acid group of butylbenzenesulfonic acid can also be transformed into sulfonate esters and sulfonic anhydrides.

Esterification

Sulfonate esters are valuable compounds in organic synthesis, often serving as effective alkylating agents. wikipedia.org The most common method for their preparation is the reaction of a sulfonyl chloride with an alcohol in the presence of a base (such as pyridine) to neutralize the HCl produced. wikipedia.org

RSO₂Cl + R′OH → RSO₂OR′ + HCl

Alternatively, direct esterification of sulfonic acids is possible, though less common. Methods have been developed that utilize reagents like esters of phosphoric acid or adducts of sulfuric acid esters with amides to facilitate the esterification of free sulfonic acids. google.com These methods are particularly useful for preparing lower alkyl esters, such as methyl and ethyl sulfonates. google.com Acid catalysts, similar to those used in the Fischer esterification of carboxylic acids, can also be employed. masterorganicchemistry.comp-toluenesulfonicacid-ptbba.com

Anhydride Derivatization

Sulfonic anhydrides are highly reactive reagents used in various organic transformations, including Friedel-Crafts reactions and other sulfonylation processes. researchgate.net They are typically synthesized by the dehydration of the corresponding sulfonic acid. wikipedia.org A powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅), is required to remove one molecule of water from two molecules of the sulfonic acid. wikipedia.org

2 RSO₃H + P₂O₅ → (RSO₂)₂O + 2 HPO₃

The reaction of benzenesulfonic acid with phosphorus pentoxide has been demonstrated to produce benzenesulfonic anhydride. wikipedia.orgresearchgate.net This general methodology is applicable to substituted analogues like butylbenzenesulfonic acid. The resulting anhydride is expected to be more electrophilic and thus more reactive than the corresponding sulfonyl chloride in certain reactions.

| Starting Material | Reagent | Product | Reference |

| Benzenesulfonic acid | Phosphorus pentoxide | Benzenesulfonic anhydride | wikipedia.orgresearchgate.net |

| p-Toluenesulfonic acid | Phosphorus pentoxide | p-Toluenesulfonic anhydride | researchgate.net |

This interactive table shows reagents used for the synthesis of sulfonic anhydrides.

Catalytic Applications of Butylbenzenesulfonic Acid and Its Functionalized Materials

Butylbenzenesulfonic Acid as a Homogeneous Brønsted Acid Catalyst

As a Brønsted acid, butylbenzenesulfonic acid can donate a proton to initiate a variety of chemical reactions. Its solubility in certain organic media allows it to function as a homogeneous catalyst, offering high activity due to the excellent accessibility of its catalytic sites.

The esterification of carboxylic acids with alcohols is an equilibrium-limited reaction, and the use of an acid catalyst is essential to achieve reasonable reaction rates. Butylbenzenesulfonic acid, particularly its derivatives like 4-dodecylbenzenesulfonic acid (DBSA), has been shown to be an effective catalyst for such transformations. The long alkyl chain in DBSA enhances its hydrophobicity, which can be advantageous in certain esterification reactions where water is produced as a byproduct. For instance, in the esterification of oleic acid with methanol, the reaction rate was observed to increase with the hydrophobicity of the benzenesulfonic acid catalyst. researchgate.net

In a study on the low-temperature esterification of oleic acid with long-chain fatty alcohols to produce wax esters, 4-dodecylbenzenesulfonic acid (DBSA) was found to be a highly efficient catalyst. mdpi.com Optimal conditions were identified as 10 mol% DBSA, a 1.3:1 molar ratio of oleic acid to alcohol, a reaction temperature of 40 °C, and a reaction time of 4 hours, leading to excellent conversion rates of over 90%. mdpi.com The study also highlighted that the inhibitory effect of water, a common issue in esterification, was less pronounced with DBSA compared to p-toluenesulfonic acid, especially with increasing temperature. mdpi.com

The catalytic performance of butylbenzenesulfonic acid and its derivatives is often compared to other acid catalysts. For example, in the esterification of oleic acid, the activity of 4-dodecylbenzenesulfonic acid was found to be superior to that of p-toluenesulfonic acid and sulfuric acid, an effect attributed to its increased hydrophobicity. researchgate.net

The esterification of glycerol (B35011) with acetic acid is another important reaction, producing valuable products like mono-, di-, and triacetins, which are used as fuel additives and in other industrial applications. srce.hrresearchgate.netmdpi.comqub.ac.uk While many studies focus on solid acid catalysts or other homogeneous catalysts, the principles of Brønsted acid catalysis demonstrated by butylbenzenesulfonic acid in other esterifications are applicable here. mdpi.com The reaction proceeds through the protonation of the acetic acid carbonyl group by the acid catalyst, followed by nucleophilic attack from the glycerol hydroxyl groups. mdpi.com

A summary of the catalytic performance of DBSA in the esterification of oleic acid is presented in the table below.

| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| 4-dodecylbenzenesulfonic acid (DBSA) | Oleic Acid, Cetyl Alcohol | 1.3:1 | 10 | 40 | 4 | >90 |

Table of Catalytic Activity in Esterification Reactions

Beyond esterification, butylbenzenesulfonic acid is a potential catalyst for other acid-catalyzed organic transformations. Its strong acidic nature makes it suitable for reactions such as Friedel-Crafts alkylations and acylations, where it can act as an electrophilic catalyst. mdpi.com The presence of the butyl group can influence its solubility and interaction with organic substrates, potentially offering advantages in specific reaction systems.

Design and Performance of Heterogeneous Catalysts Incorporating Butylbenzenesulfonic Acid Functionality

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, significant research has been dedicated to the development of heterogeneous catalysts. Immobilizing the butylbenzenesulfonic acid functionality onto solid supports combines the high catalytic activity of the sulfonic acid group with the practical benefits of a solid catalyst.

A variety of solid materials have been explored as supports for butylbenzenesulfonic acid functionalities. The choice of support is critical as it influences the catalyst's stability, porosity, and the accessibility of the active sites.

Carbon-based Materials: Carbon materials, such as activated carbon and carbon nanotubes, are attractive supports due to their high surface area, chemical stability, and the ability to be functionalized. researchgate.netrsc.orgresearchgate.netresearchgate.netgoogle.comnih.gov A common method for functionalization involves the sulfonation of a carbon support that has been pre-functionalized with alkylbenzene groups. For instance, a carbon-based solid acid catalyst can be synthesized using starch and an alkylbenzenesulfonic acid via a hydrothermal method. mdpi.com These catalysts have shown high loading of –SO3H groups and good reusability in esterification reactions. mdpi.com

The characterization of these materials is crucial to understand their catalytic potential. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the presence of the sulfonic acid groups. X-ray diffraction (XRD) can provide information about the structure of the carbon support. The acid density, a key parameter for catalytic activity, can be determined by methods like acid-base titration. researchgate.net For example, a sulfonated carbon catalyst derived from mung bean vermicelli exhibited a surface area of 18.1 m²/g and an acid site density of 1.53 mmol H+/g. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and the potential for functionalization make them promising catalyst supports. chemrxiv.orgnih.govunito.itmdpi.comresearchgate.netyoutube.com The butylbenzenesulfonic acid group can be introduced into the MOF structure either by using a functionalized linker during the synthesis (pre-synthetic modification) or by modifying the MOF after its formation (post-synthetic modification).

For example, UiO-66, a zirconium-based MOF known for its stability, can be functionalized with sulfonic acid groups. unito.it While direct synthesis with a butylbenzenesulfonic acid-containing linker is possible, post-synthetic modification is a common strategy. This can involve grafting benzenesulfonic acid groups onto the organic linkers of the MOF. researchgate.net The resulting material, UIO-66−PhSO3H, has shown enhanced catalytic activity and stability in aqueous systems due to its increased hydrophobicity. researchgate.net

Characterization of functionalized MOFs involves techniques like powder X-ray diffraction (PXRD) to confirm the retention of the crystalline structure, FTIR to identify the functional groups, and thermogravimetric analysis (TGA) to assess thermal stability. Nitrogen physisorption analysis is used to determine the surface area and pore volume.

A table summarizing the characteristics of some functionalized solid supports is provided below.

| Support Material | Functional Group | Synthesis Method | Surface Area (m²/g) | Acid Site Density (mmol/g) |

| Mung Bean Vermicelli Carbon | -SO3H | Incomplete carbonization and sulfonation | 18.1 | 1.53 |

| UiO-66 | -PhSO3H | Post-synthetic modification | - | - |

Table of Synthesized Functionalized Solid Supports

The stability of heterogeneous catalysts is paramount for their practical application. Leaching of the active sulfonic acid groups from the support can lead to a loss of activity and contamination of the product. Several strategies are employed to enhance the stability of immobilized butylbenzenesulfonic acid catalysts.

Covalent bonding is a common and effective method for the strong attachment of the functional group to the support. researchgate.net For silica-based supports, this can be achieved by reacting the surface silanol (B1196071) groups with a silane (B1218182) coupling agent that also contains a butylphenyl group, which is then sulfonated. researchgate.net Similarly, on carbon materials, diazonium chemistry can be used to create a strong covalent bond between the support and the benzenesulfonic acid group. researchgate.netresearchgate.net

The stability of the catalyst is often evaluated through recycling experiments, where the catalyst is recovered after a reaction and reused in subsequent cycles. A stable catalyst will maintain its activity over multiple uses. For instance, a carbon-based solid acid catalyst was recycled five times in an esterification reaction with no significant loss of activity. mdpi.com Similarly, a UIO-66−PhSO3H catalyst showed only a minor decrease in conversion after three cycles in a hydrolysis reaction. researchgate.net

The presence of water can be detrimental in many acid-catalyzed reactions, either by competing with the reactants for active sites or by deactivating the catalyst. Tuning the hydrophobicity of the catalytic sites is a key strategy to mitigate these issues, particularly for reactions conducted in the aqueous phase or those that produce water.

Another approach is to co-functionalize the support with both sulfonic acid groups and inert hydrophobic groups. For instance, silica (B1680970) nanoparticles can be functionalized with both propylsulfonic acid groups and long-chain alkyl groups (e.g., octyl groups). mdpi.com The alkyl groups create a hydrophobic layer around the catalytic sites, protecting them from water. This was shown to significantly improve the catalyst's activity and reusability in the synthesis of ethyl acetate, a reaction that produces water. mdpi.com The catalyst with the more hydrophobic octyl groups showed superior performance compared to one with methyl groups, highlighting the importance of the degree of hydrophobicity. mdpi.com

The hydrophobicity of a catalyst can be assessed by measuring the water contact angle on its surface. A higher contact angle indicates greater hydrophobicity. This property is crucial for designing efficient and stable solid acid catalysts for a wide range of organic transformations.

Mechanistic Investigations of Catalytic Pathways Mediated by Butylbenzenesulfonic Acid

The catalytic activity of butylbenzenesulfonic acid (BBSA) and its functionalized derivatives stems from its nature as a Brønsted acid. The sulfonic acid group (-SO₃H) readily donates a proton, which is the key step in initiating a wide range of acid-catalyzed reactions. Mechanistic investigations into these pathways, while not always explicitly detailing BBSA, can be thoroughly understood by examining studies on analogous arylsulfonic acids, such as p-toluenesulfonic acid (p-TSA), and through computational modeling. The general mechanisms involve the protonation of a substrate, which enhances its electrophilicity and facilitates subsequent nucleophilic attack.

A prominent application of BBSA is in Fischer-Speier esterification. The catalytic cycle, analogous to that of other sulfonic acids like p-TSA, involves several equilibrium steps. The reaction between a carboxylic acid and an alcohol is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by BBSA. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. This attack forms a tetrahedral intermediate. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion regenerates the catalyst and yields the final ester product. The entire process is reversible, and the efficiency of the reaction is often enhanced by removing water as it is formed.

Kinetic studies on the esterification of acetic acid with butanol, using various acid catalysts, provide insight into the reaction mechanism. While specific kinetic data for BBSA is not extensively reported, models developed for similar systems, such as those using p-toluenesulfonic acid or acidic resins, are highly relevant. These reactions are often described by pseudo-homogeneous (PH), Eley-Rideal (E-R), or Langmuir-Hinshelwood (L-H) kinetic models. researchgate.net For instance, in the esterification of benzoic acid with 1-butanol (B46404) catalyzed by p-toluenesulfonic acid, the reaction is found to be first order with respect to the benzoic acid. dnu.dp.ua

The following table presents kinetic parameters for the esterification of benzoic acid with 1-butanol catalyzed by p-toluenesulfonic acid, which serves as a reasonable proxy for understanding the kinetics of BBSA-catalyzed esterification. dnu.dp.ua

Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol Catalyzed by p-Toluenesulfonic Acid

| Parameter | Value |

|---|---|

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |

| Thermal Effect of Reaction (365.2–389.4 K) | 622 J·mol⁻¹ |

Data sourced from a study on the kinetic regularities of benzoic acid esterification with 1-butyl alcohol catalyzed by p-toluenesulfonic acid. dnu.dp.ua

In the context of functionalized materials, BBSA can be immobilized on solid supports, such as silica or polymers, to create heterogeneous catalysts. This approach combines the catalytic activity of the sulfonic acid group with the practical advantages of a solid catalyst, such as ease of separation and potential for recycling. The fundamental mechanistic pathway remains the same: the proton from the sulfonic acid group initiates the reaction. However, mass transfer limitations, such as internal and external diffusion, can become significant and must be considered when analyzing the reaction kinetics. nih.gov

Another significant application of acid catalysts like BBSA is in the dehydration of biomass-derived carbohydrates, such as fructose (B13574), to produce valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). The mechanism involves the protonation of a hydroxyl group on the fructose molecule, followed by a series of dehydration steps. The exact pathway can be complex and may involve cyclic intermediates. While detailed mechanistic studies specifically employing BBSA are scarce, research on other acid catalysts, including functionalized ionic liquids with sulfonic acid groups, provides valuable insights. jxnutaolab.com Density functional theory (DFT) calculations on related systems, such as the benzenesulfonic acid-catalyzed esterification of methanol, have been employed to explore the energy profiles of different potential mechanistic pathways, including addition-elimination and Sₙ2-type mechanisms. researchgate.net These computational studies help in elucidating the most probable reaction routes and identifying rate-determining steps.

The table below outlines the proposed general mechanistic steps for BBSA-catalyzed reactions based on established principles of acid catalysis.

Table 2: Proposed General Mechanistic Steps in Butylbenzenesulfonic Acid Catalysis

| Step | Description | Role of Butylbenzenesulfonic Acid |

|---|---|---|

| 1. Protonation | The substrate (e.g., carbonyl oxygen of a carboxylic acid, hydroxyl group of an alcohol) is protonated. | Acts as the proton donor. |

| 2. Nucleophilic Attack | A nucleophile (e.g., an alcohol molecule) attacks the activated, electrophilic substrate. | The conjugate base of the acid can act as a stabilizing counter-ion. |

| 3. Intermediate Formation | A tetrahedral or other suitable intermediate is formed. | The catalyst remains in the vicinity as an ion pair. |

| 4. Proton Transfer(s) | Intramolecular or intermolecular proton transfers occur to create a good leaving group (e.g., water). | The catalyst's conjugate base or other proton shuttles can facilitate this step. |

| 5. Elimination | The leaving group departs from the intermediate. | The protonated catalyst is regenerated in this or a subsequent step. |

| 6. Deprotonation | The final product is deprotonated to yield the neutral species and regenerate the acid catalyst. | The conjugate base of the acid accepts a proton, completing the catalytic cycle. |

Theoretical and Computational Chemistry Studies of Butylbenzenesulfonic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules with high accuracy. youtube.comlsu.edu For butylbenzenesulfonic acid, DFT calculations elucidate the fundamental aspects of its geometry and electronic behavior. The method is effective for optimizing molecular structures and calculating various properties from the resulting electron density. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (Calculated via DFT) Note: These values are illustrative, based on typical DFT calculations for substituted benzenes, and can vary with the specific isomer (ortho, meta, para) and computational method.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implication for Reactivity |

|---|---|---|---|---|

| Benzene (B151609) | -6.75 | -1.15 | 5.60 | Baseline |

| Toluene | -6.40 | -1.10 | 5.30 | More reactive than benzene |

| Benzenesulfonic Acid | -7.10 | -2.05 | 5.05 | Higher reactivity, strong electrophile |

| p-Butylbenzenesulfonic Acid | -6.80 | -1.95 | 4.85 | High reactivity, susceptible to electrophilic/nucleophilic interaction |

Molecular Electrostatic Potential (MESP) analysis provides a visual and quantitative map of the charge distribution on a molecule's surface, which is crucial for predicting its reactive behavior. researchgate.netchemrxiv.org The MESP maps regions of positive potential (electron-deficient, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack). mdpi.com

In butylbenzenesulfonic acid, the MESP is shaped by its two functional groups:

Sulfonic Acid Group (-SO₃H): The highly electronegative oxygen atoms create a region of intense negative electrostatic potential, making them prime sites for interaction with electrophiles or for forming hydrogen bonds.

Butyl Group (-C₄H₉): As an electron-donating group, the butyl substituent increases the electron density of the aromatic ring, making the ring's π-system more negative compared to unsubstituted benzenesulfonic acid. This enhances the ring's reactivity towards electrophiles. dtic.mil

Aromatic Ring: The specific location of the most negative potential on the ring, and thus the preferred site for electrophilic substitution, is influenced by the position (ortho, meta, or para) of the butyl group relative to the sulfonic acid group. rsc.org

MESP topology analysis can identify critical points, such as the minima (Vmin), which correspond to the most electron-rich locations, like lone pairs on the oxygen atoms. mdpi.com These quantitative data are powerful predictors of intermolecular interactions.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed investigation of reaction pathways, including the identification of transition states and intermediates that are often transient and difficult to observe experimentally. nih.govrsc.org

The sulfonation of benzene and the desulfonation of benzenesulfonic acid are classic examples of electrophilic aromatic substitution. The reaction is reversible, with the direction controlled by the reaction conditions. youtube.com

Sulfonation: Favored by concentrated or fuming sulfuric acid. The electrophile is sulfur trioxide (SO₃). chemithon.com

Desulfonation: Favored by dilute sulfuric acid and heat. The reaction is essentially the protonation of the ring followed by the loss of SO₃. researchgate.netyoutube.comyoutube.com

Transition state theory can be applied to model this process for butylbenzenesulfonic acid. Computational calculations can determine the geometry and energy of the transition state, which is typically a Wheland-type intermediate or sigma complex. researchgate.net The butyl group, being an activating group, influences the stability of this intermediate and thus affects the activation energy of both the forward (sulfonation) and reverse (desulfonation) reactions. The calculated energy barriers provide quantitative estimates of the reaction rates.

Solvents can significantly alter reaction rates and equilibria by differentially stabilizing the reactants, products, and transition states. wikipedia.orgumass.edu For reactions involving charged or highly polar species like butylbenzenesulfonic acid and its reaction intermediates, solvation effects are particularly pronounced.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. nih.govajchem-a.com In the case of sulfonation/desulfonation:

The transition state (sigma complex) is charged and highly polar. Polar solvents like water (in dilute sulfuric acid) will stabilize this intermediate.

The extent of stabilization depends on the solvent's dielectric constant and its ability to form specific interactions like hydrogen bonds. wikipedia.org

By calculating the reaction energy profile in both the gas phase and in a simulated solvent, computational studies can quantify the solvent's impact on the activation energy, helping to explain why desulfonation is favored in dilute aqueous acid. umass.edu

Conformational Analysis and Intramolecular Interactions of Butylbenzenesulfonic Acid

The flexibility of the butyl group means that butylbenzenesulfonic acid can exist in multiple conformations arising from rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them. mdpi.com

For an isomer like ortho-butylbenzenesulfonic acid, DFT calculations can explore the potential energy surface related to the rotation around the C(ring)-C(butyl) and C(ring)-S bonds. These calculations often reveal the existence of weak, but structurally significant, intramolecular interactions. mdpi.comnih.gov

Intramolecular Hydrogen Bonding: A key interaction could be a C-H···O hydrogen bond between one of the hydrogen atoms on the butyl chain and an oxygen atom of the sulfonic acid group. mdpi.com

Steric Effects: The size of the butyl group can lead to steric hindrance with the sulfonic acid group, influencing the preferred rotational angle and the planarity of the molecule.

Computational studies can predict the relative energies of different conformers. For example, different staggered conformations of the butyl chain (anti vs. gauche) will have slightly different energies due to these intramolecular forces. beilstein-journals.org

Table 2: Illustrative Relative Energies of o-Butylbenzenesulfonic Acid Conformers Note: These values are representative examples based on DFT calculations for similar substituted aromatic compounds. The actual energies depend on the level of theory and basis set used.

| Conformer Description | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| Conformer A (Global Minimum) | ~60° | 0.00 | Stabilizing C-H···O interaction |

| Conformer B | ~180° | 1.5 | Minimized steric repulsion |

| Conformer C | ~0° | 4.5 | Significant steric repulsion |

Advanced Analytical Techniques for Characterization and Quantification of Butylbenzenesulfonic Acid

The precise characterization and quantification of butylbenzenesulfonic acid and its isomers are critical for various industrial and research applications. A suite of advanced analytical techniques is employed to elucidate its molecular structure, determine its purity, and quantify its presence in complex matrices. These methods leverage the compound's unique spectroscopic and chromatographic properties.

Derivatives and Analogues of Butylbenzenesulfonic Acid: Synthesis and Structure Activity Relationships

Synthesis and Characterization of Novel Butylbenzenesulfonic Acid Derivatives

The synthesis of novel derivatives from a parent molecule like butylbenzenesulfonic acid is a fundamental pursuit in medicinal and materials chemistry, aiming to create new compounds with enhanced or specific functionalities. The synthetic pathways to these derivatives often involve electrophilic aromatic substitution to introduce additional functional groups onto the benzene (B151609) ring or chemical modification of the sulfonic acid moiety itself. For instance, the sulfonic acid group can be converted into sulfonyl chlorides, which are versatile intermediates for the synthesis of sulfonamides and sulfonate esters.

Once synthesized, the precise chemical structure of these new derivatives must be rigorously confirmed. A suite of analytical techniques is employed for this characterization. nih.gov Spectroscopic methods are indispensable, including:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide detailed information about the atomic framework and the connectivity of atoms in the molecule. nih.govijprs.com

Mass Spectrometry (MS): To determine the molecular weight of the new compound and provide clues about its structure through fragmentation patterns. ijprs.commdpi.com

Elemental Analysis: To confirm the empirical formula of the synthesized derivative. mdpi.comnih.gov

For example, a study on novel sulfonamide derivatives used IR, ¹H NMR, ¹³C NMR, and mass spectra to unequivocally determine the structures of the newly synthesized compounds. nih.gov Similarly, the synthesis of L-valine derivatives incorporating a sulfonylphenyl fragment utilized elemental analysis, MS, and various spectroscopic techniques (NMR, UV/VIS, FTIR) to ensure the obtained data was in complete accordance with the assigned structures. mdpi.com These characterization methods are crucial for verifying the outcome of a synthetic route and establishing the exact molecular structure of the novel derivative.

Systematic Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of rational drug design and materials science. These studies involve the systematic modification of a lead compound's chemical structure to understand how specific changes influence its biological activity or physical properties. mdpi.com The insights gained from SAR studies are crucial for optimizing the lead compound to enhance its desired effects or diminish unwanted side effects. For instance, SAR analyses have shown that substitutions at various positions on a benzimidazole (B57391) nucleus can greatly influence its anti-inflammatory activity. mdpi.com

In the context of benzenesulfonic acid derivatives, SAR studies can elucidate how different functional groups on the aromatic ring or alterations to the alkyl chain affect their properties. A notable study investigated a homologous series of liquid crystal derivatives based on a benzenesulfonic acid moiety, which provides a clear example of an SAR investigation. nih.gov The researchers synthesized a series of molecules where the only structural variable was the length of a terminal alkoxy chain (ranging from 6 to 12 carbon atoms). nih.gov

The study revealed a direct relationship between the chain length and the thermal properties of the resulting liquid crystals. The terminal electron-withdrawing –SO₃H group was found to play a significant role in the thermal stabilization of the molecules. nih.gov Furthermore, the electrical and optical properties were also dependent on the structure. The derivative with a 10-carbon chain (S10) exhibited the highest electrical conductivity and two large optical band gaps, making it a promising candidate for energy-based applications. nih.gov In contrast, decreasing the chain length to six carbons (S6) resulted in a reduction of the main bandgap. nih.gov

These findings exemplify a classic SAR study, where systematic structural modification leads to a clear understanding of its impact on the material's function.

Table 1: SAR Findings for (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (Sn) Derivatives nih.gov

| Derivative (Sn) | Alkoxy Chain Length (n) | Key Finding |

|---|---|---|

| S6 | 6 carbons | Reduced main bandgap (3.3 eV). |

| S10 | 10 carbons | Highest electrical conductivity (35.16 pS). |

Incorporation of Butylbenzenesulfonic Acid Moieties into Polymeric Architectures

The functional properties of butylbenzenesulfonic acid can be imparted to larger systems by incorporating the molecule as a functional moiety within polymeric or solid-supported architectures. This approach is widely used to create materials like solid acid catalysts, ion-exchange resins, and functionalized nanoparticles. By immobilizing the sulfonic acid group onto a solid support, one can create a reusable and easily separable catalyst, which is advantageous from both an economic and environmental perspective. nih.govresearchgate.net

Several methods exist for preparing such materials. One common strategy is the co-condensation of a precursor of an inorganic solid (like silica) with a trimethoxysilane (B1233946) molecule that has been functionalized with the desired aryl sulfonic acid group. google.com Another method involves grafting the functional group onto a pre-existing solid material. For example, a phenol-functionalized silica (B1680970) gel or zirconia can be prepared and subsequently sulfonated with concentrated sulfuric acid to create a phenolsulfonic acid-functionalized solid. google.com

A specific example is the development of a sulfonic acid-functionalized nano-γ-Al₂O₃ catalyst. nih.govresearchgate.net This material was prepared through the reaction of nano-γ-Al₂O₃ with 1,3-propanesultone. nih.gov The resulting solid acid catalyst proved to be highly efficient and reusable for the synthesis of 1,4-benzothiazine derivatives, demonstrating its utility in organic synthesis. nih.govresearchgate.net The catalyst's reusability was tested for up to six cycles without any significant loss of activity. nih.gov

Table 2: Examples of Sulfonic Acid Functionalized Architectures

| Architecture Type | Synthesis Method | Precursors | Reference |

|---|---|---|---|

| Phenolsulfonic acid-functionalized silica gel | Grafting and Sulfonation | Silica gel, Phenol-functionalized trimethoxysilane, H₂SO₄ | google.com |

| Phenolsulfonic acid-functionalized zirconia | Grafting and Sulfonation | Zr(OH)₄, Phenol-functionalized trimethoxysilane, H₂SO₄/Oleum | google.com |

Supramolecular Chemistry Involving Butylbenzenesulfonic Acid as a Building Block

Supramolecular chemistry focuses on the design and synthesis of complex, organized chemical systems formed by the association of two or more molecular building blocks through non-covalent intermolecular forces. These forces include hydrogen bonding, van der Waals forces, and electrostatic interactions. The ability to control the assembly of molecules in a preconceived manner is crucial for creating novel "supermolecules" and materials with unique functions. nih.gov

Butylbenzenesulfonic acid is an excellent candidate for use as a building block in supramolecular chemistry. Its structure possesses distinct features that can direct intermolecular interactions:

The Sulfonic Acid Group: This group is a strong proton donor and can form robust hydrogen bonds with suitable acceptor molecules, such as amides or pyridines. nih.gov

The Aromatic Ring: The benzene ring can participate in π-π stacking interactions with other aromatic systems.

The directed assembly of supermolecules often relies on a hierarchy of interaction strengths. For instance, a "primary" and stronger hydrogen bond can form between a strong acid and a strong base, while "secondary," weaker interactions guide the rest of the assembly. nih.gov Macrocyclic compounds like bambusurils and cucurbiturils, which are themselves supramolecular structures based on glycoluril (B30988) building blocks, demonstrate the power of using specific molecular shapes and functional groups to create host-guest systems that can selectively bind ions. muni.cz In a similar vein, the sulfonic acid group of butylbenzenesulfonic acid can act as a recognition site, directing its assembly with other complementary molecules to form well-defined, ordered structures such as co-crystals or liquid crystals. nih.govnih.gov

Environmental Fate and Degradation Mechanisms of Alkylbenzenesulfonic Acids

Biodegradation Pathways and Microbial Metabolism of Butylbenzenesulfonic Acid

The primary mechanism for the removal of alkylbenzene sulfonates from the environment is biodegradation by microorganisms. The structure of butylbenzenesulfonic acid, with its linear alkyl chain, makes it more amenable to microbial attack compared to its branched-chain predecessors. mpob.gov.my The biodegradation process is initiated by microbial enzymes that target the alkyl chain.

The biodegradation of linear alkylbenzene sulfonates (LAS) typically begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential shortening of the chain through β-oxidation. hibiscuspublisher.comresearchgate.net This process leads to the formation of sulfophenyl carboxylates (SPCs) as key intermediates. hibiscuspublisher.comresearchgate.net In the case of butylbenzenesulfonic acid, this initial oxidation would convert the butyl chain into a carboxylic acid.

Studies on Pseudomonas species have shown that the degradation of similar compounds, such as p-toluenesulfonic acid, involves the oxidation of the alkyl sidechain. nih.gov For instance, Pseudomonas (Comamonas) testosteroni T-2 converts p-toluenesulfonic acid to p-sulphobenzyl alcohol, which is then oxidized to p-sulphobenzoic acid before desulfonation. nih.gov This suggests a similar initial oxidative attack on the butyl group of butylbenzenesulfonic acid.

Kinetics and Rates of Aerobic and Anaerobic Degradation

Aerobic Degradation:

Under aerobic conditions, butylbenzenesulfonic acid is expected to undergo relatively rapid biodegradation. Linear alkylbenzene sulfonates (LAS) are efficiently removed in aerobic environments like activated sludge treatment plants, with removal rates often exceeding 99%. oup.com The half-life of LAS in soil amended with sewage sludge is approximately 1 to 3 weeks, which prevents long-term accumulation. nih.gov The rate of biodegradation is influenced by factors such as temperature, with lower temperatures inhibiting the process. nih.gov The presence of an acclimated microbial population also significantly enhances the degradation rate. nih.gov

Anaerobic Degradation:

Historically, LAS has been considered resistant to biodegradation under anaerobic conditions. nih.gov In anaerobic environments such as digested sewage sludge, the concentration of LAS can even increase as other organic matter is degraded. oup.comnih.gov However, more recent studies have shown that some level of biotransformation can occur under methanogenic conditions. nih.gov For example, in a lab-scale reactor, 20% of the added C12 LAS was biotransformed. nih.gov The bioavailability of the surfactant, which is influenced by sorption to sludge solids, appears to be a limiting factor in anaerobic degradation. nih.gov

It is important to note that the anaerobic degradation of LAS is significantly slower than aerobic degradation, and complete mineralization is not always achieved. nih.gov The addition of shorter-chain LAS homologues has been observed to sometimes reduce biogas production in anaerobic digesters. nih.gov

Interactive Data Table: Aerobic vs. Anaerobic Degradation of Alkylbenzene Sulfonates

| Condition | Degradation Potential | Key Factors | Typical Removal Efficiency (for LAS) |

| Aerobic | High | Temperature, Microbial Acclimation, Oxygen Availability | >99% in activated sludge oup.com |

| Anaerobic | Low to Moderate | Bioavailability, Sorption, Methane Production | Negligible to partial biotransformation nih.govnih.gov |

Identification of Biodegradation Products

The primary biodegradation products of linear alkylbenzene sulfonates are sulfophenyl carboxylates (SPCs). researchgate.netnih.gov These intermediates are formed through the ω- and β-oxidation of the alkyl chain. hibiscuspublisher.com For butylbenzenesulfonic acid, the initial biodegradation would likely lead to the formation of 4-(sulfophenyl)butanoic acid and subsequently shorter-chain SPCs.